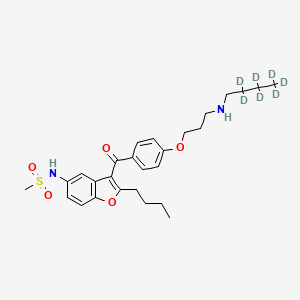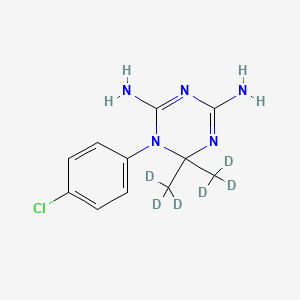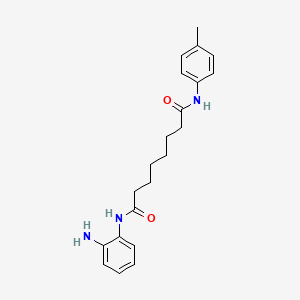
Debutyldronedarone D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Debutyldronedarone D7 is a deuterated form of Debutyldronedarone hydrochloride, which is a major metabolite of Dronedarone. Dronedarone is an antiarrhythmic medication used to treat cardiac arrhythmias. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can influence the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Debutyldronedarone D7 involves the incorporation of deuterium into the molecular structure of Debutyldronedarone hydrochloride. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Debutyldronedarone D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Debutyldronedarone D7 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies due to its deuterium labeling.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Dronedarone and its metabolites.
Medicine: Utilized in research on cardiac arrhythmias and the development of antiarrhythmic drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Mechanism of Action
Debutyldronedarone D7 acts as a selective inhibitor of thyroid hormone receptor alpha 1. It inhibits the binding of triiodothyronine (T3) to thyroid hormone receptor alpha 1 by 77% and to thyroid hormone receptor beta 1 by 25%. This selective inhibition affects the thyroid hormone signaling pathways, which play a crucial role in regulating cardiac function and rhythm .
Comparison with Similar Compounds
Dronedarone: The parent compound of Debutyldronedarone D7, used as an antiarrhythmic medication.
Desethylamiodarone: Another metabolite of Dronedarone with similar inhibitory effects on thyroid hormone receptors.
Amiodarone: A widely used antiarrhythmic drug with a different mechanism of action involving iodine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The selective inhibition of thyroid hormone receptor alpha 1 also sets it apart from other similar compounds, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C27H36N2O5S |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
N-[2-butyl-3-[4-[3-(2,2,3,3,4,4,4-heptadeuteriobutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3/i2D3,5D2,7D2 |
InChI Key |
IJVZZGIAELTWBB-BNHRTUKESA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNCCCOC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)


